molecular formula C16H14BrNO5S B11477849 4-{Acetyl[(4-bromophenyl)sulfonyl]amino}phenyl acetate

4-{Acetyl[(4-bromophenyl)sulfonyl]amino}phenyl acetate

Cat. No.: B11477849
M. Wt: 412.3 g/mol
InChI Key: PLOQUGMHQQPYLY-UHFFFAOYSA-N
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Description

4-[N-(4-BROMOBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a bromobenzenesulfonyl group, an acetamido group, and a phenyl acetate moiety. Its molecular formula is C16H14BrNO5S, and it has a molecular weight of 412.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N-(4-BROMOBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with acetamide to form N-(4-bromobenzenesulfonyl)acetamide . This intermediate is then reacted with phenyl acetate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[N-(4-BROMOBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

4-[N-(4-BROMOBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[N-(4-BROMOBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group is known to form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromobenzenesulfonyl)acetamide: Shares the bromobenzenesulfonyl and acetamido groups but lacks the phenyl acetate moiety.

    4-Bromobenzenesulfonyl chloride: Contains the bromobenzenesulfonyl group but lacks the acetamido and phenyl acetate groups.

Uniqueness

4-[N-(4-BROMOBENZENESULFONYL)ACETAMIDO]PHENYL ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C16H14BrNO5S

Molecular Weight

412.3 g/mol

IUPAC Name

[4-[acetyl-(4-bromophenyl)sulfonylamino]phenyl] acetate

InChI

InChI=1S/C16H14BrNO5S/c1-11(19)18(14-5-7-15(8-6-14)23-12(2)20)24(21,22)16-9-3-13(17)4-10-16/h3-10H,1-2H3

InChI Key

PLOQUGMHQQPYLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC(=O)C)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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